molecular formula C18H15NO2 B12465156 2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12465156
M. Wt: 277.3 g/mol
InChI Key: URKPTFFLAXWRBJ-UHFFFAOYSA-N
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Description

2-(NAPHTHALEN-1-YL)-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE is a chemical compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings This compound is characterized by its unique structure, which includes a naphthalene moiety fused to a tetrahydroisoindole dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE typically involves the reaction of naphthalene derivatives with isoindole derivatives under specific conditions. One common method involves the use of naphthalene-1-carboxylic acid and tetrahydroisoindole-1,3-dione in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YL)-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(NAPHTHALEN-1-YL)-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YL)-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    Naphthoquinone: An oxidized derivative of naphthalene with quinone functionality.

    Tetrahydroisoindole: A reduced form of isoindole with potential biological activities.

Uniqueness

2-(NAPHTHALEN-1-YL)-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-naphthalen-1-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C18H15NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-8,11,14-15H,9-10H2

InChI Key

URKPTFFLAXWRBJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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